molecular formula C25H26N4O2 B2684441 N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide CAS No. 904269-19-8

N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide

Cat. No. B2684441
CAS RN: 904269-19-8
M. Wt: 414.509
InChI Key: ODPDCJFDHHHXCA-UHFFFAOYSA-N
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Description

N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide, also known as EIPL-1, is a small molecule inhibitor that has shown potential in various scientific research applications.

Mechanism of Action

N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide exerts its inhibitory effects by binding to the active site of its target enzymes or receptors. It forms hydrogen bonds and hydrophobic interactions with the amino acid residues present in the active site, thereby preventing the substrate from binding and inhibiting the enzymatic activity.
Biochemical and Physiological Effects
N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKC. It has also been found to improve motor function and reduce the symptoms of Parkinson's disease by inhibiting the activity of the dopamine D2 receptor. Additionally, N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide has been shown to have anti-inflammatory effects by inhibiting the activity of the histone deacetylase enzyme.

Advantages and Limitations for Lab Experiments

N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity towards its target enzymes and receptors. However, one of the limitations of N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide is that it may have off-target effects, which can affect the interpretation of the results.

Future Directions

There are several future directions for the research on N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide. One of the directions is to explore its potential as a therapeutic agent for various diseases, such as cancer and Parkinson's disease. Another direction is to investigate its effects on other enzymes and receptors that play important roles in different biological pathways. Additionally, the development of more potent and specific inhibitors based on the structure of N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide can be explored.

Synthesis Methods

N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide can be synthesized using a multi-step process that involves the coupling of three different compounds. The first step involves the reaction of 2-ethylphenylboronic acid with 2-bromoethyl pyridine to form the intermediate compound. The second step involves the reaction of the intermediate compound with indoline-1-carboxylic acid to form the second intermediate. The final step involves the reaction of the second intermediate with oxalyl chloride to form N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide.

Scientific Research Applications

N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide has been found to be a potent inhibitor of various enzymes and receptors that play important roles in different biological pathways. It has been shown to inhibit the activity of protein kinase C (PKC), a key enzyme involved in the regulation of cell growth and differentiation. N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide has also been found to inhibit the activity of the dopamine D2 receptor, which is involved in the regulation of motor function, reward, and addiction. Additionally, N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide has been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression.

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-N'-(2-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-2-18-8-3-5-11-21(18)28-25(31)24(30)27-17-23(20-10-7-14-26-16-20)29-15-13-19-9-4-6-12-22(19)29/h3-12,14,16,23H,2,13,15,17H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPDCJFDHHHXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide

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